3-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)propanamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a methoxyphenyl group, and a propanamide group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the methoxyphenyl group, and the propanamide group. Each of these functional groups has distinct reactivity patterns .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole ring could contribute to its aromaticity and stability .Scientific Research Applications
Antioxidant Properties
Thiazoles exhibit antioxidant activity due to their ability to scavenge free radicals and protect cells from oxidative stress. Researchers have explored derivatives of thiazole scaffolds for their potential as antioxidants .
Analgesic and Anti-Inflammatory Effects
Thiazole derivatives have been investigated for their analgesic and anti-inflammatory properties. These compounds may modulate pain pathways and reduce inflammation by inhibiting pro-inflammatory mediators .
Antimicrobial and Antifungal Activity
Thiazoles have shown promise as antimicrobial and antifungal agents. Compounds derived from this scaffold can target bacterial and fungal pathogens, making them valuable in drug development .
Antiviral Potential
Certain thiazole derivatives exhibit antiviral activity. Researchers have studied their effects against viruses, including HIV and other retroviruses .
Neuroprotective Effects
Thiazoles may play a role in neuroprotection by preserving neuronal function and preventing neurodegeneration. Investigations into their impact on neurodegenerative diseases are ongoing .
Antitumor and Cytotoxic Properties
Thiazoles have been evaluated for their antitumor and cytotoxic effects. Some derivatives demonstrate potent activity against cancer cells, making them potential candidates for cancer therapy .
Additionally, thiazoles are naturally found in Vitamin B1 (thiamine) and serve as parent materials for various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . Keep in mind that further research and clinical trials are necessary to fully explore these applications and validate their efficacy.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring, a key structural component of the compound, is known to interact with biological targets through electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
3-(4-methoxyphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-17-10-2-4-11(5-3-10)18-8-6-12(16)15-13-14-7-9-19-13/h2-5,7,9H,6,8H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHPADMGSGIERJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)propanamide |
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